BenchChemオンラインストアへようこそ!

Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Synthetic intermediate procurement Azetidine building block purity Medicinal chemistry reagents

Methyl 1-benzyl-3-methylazetidine-3-carboxylate (CAS 2222512-08-3) is a functionalized azetidine derivative featuring a 3-methyl substituent and a methyl ester at the 3-position of the strained four-membered nitrogen-containing heterocycle. This compound serves as a synthetic intermediate or building block, with its benzyl-protected azetidine core and quaternary 3-position substitution pattern conferring distinct steric and electronic properties compared to non-methylated or 2-substituted azetidine analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 2222512-08-3
Cat. No. B2684024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-methylazetidine-3-carboxylate
CAS2222512-08-3
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCC1(CN(C1)CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyVRHUMJLQQSVXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-benzyl-3-methylazetidine-3-carboxylate (CAS 2222512-08-3): Building Block Procurement and Comparative Selection Guide


Methyl 1-benzyl-3-methylazetidine-3-carboxylate (CAS 2222512-08-3) is a functionalized azetidine derivative featuring a 3-methyl substituent and a methyl ester at the 3-position of the strained four-membered nitrogen-containing heterocycle . This compound serves as a synthetic intermediate or building block, with its benzyl-protected azetidine core and quaternary 3-position substitution pattern conferring distinct steric and electronic properties compared to non-methylated or 2-substituted azetidine analogs . The compound is commercially available from multiple vendors with specified purity grades ranging from 95% to 98%, accompanied by batch-specific analytical documentation including NMR and HPLC certificates .

Why Methyl 1-benzyl-3-methylazetidine-3-carboxylate Cannot Be Substituted with Structurally Similar Azetidine Building Blocks


Azetidine-based building blocks exhibit pronounced structure-activity divergence that precludes indiscriminate substitution. The 3-position methylation in Methyl 1-benzyl-3-methylazetidine-3-carboxylate introduces a quaternary carbon center that fundamentally alters the conformational landscape of the azetidine ring relative to non-methylated analogs such as methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) . Furthermore, the 3-carboxylate regioisomer cannot functionally replace 2-carboxylate variants (e.g., methyl 1-benzylazetidine-2-carboxylate), as the carboxylate position dictates both the geometry of downstream derivatization and the steric environment for subsequent reactions . The N-benzyl protecting group also confers specific deprotection compatibility distinct from N-Boc, N-Cbz, or free amine azetidine building blocks, necessitating selection of the exact N-protection strategy for multistep synthetic routes where orthogonal protecting group lability is critical .

Quantitative Differentiation Evidence for Methyl 1-benzyl-3-methylazetidine-3-carboxylate Relative to Closest Analogs


Supplier Purity Grade Options: Methyl 1-benzyl-3-methylazetidine-3-carboxylate Versus Non-Methylated 3-Carboxylate Analog

Methyl 1-benzyl-3-methylazetidine-3-carboxylate is available in documented purity grades of 96% and 98% from multiple commercial vendors with batch-specific certificates of analysis including NMR and HPLC . In contrast, the non-methylated analog methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) lacks comparable vendor-documented purity specifications in accessible sources, representing a procurement documentation gap . The availability of two distinct purity tiers (96% and 98%) enables selection based on reaction sensitivity or cost considerations.

Synthetic intermediate procurement Azetidine building block purity Medicinal chemistry reagents

Lipophilicity (LogP) Comparison: Methyl 1-benzyl-3-methylazetidine-3-carboxylate Versus 2-Carboxylate Regioisomer

Computational property analysis reveals that methyl 1-benzyl-3-methylazetidine-3-carboxylate exhibits a predicted LogP value of 1.6815 . While no experimental LogP value for the 2-carboxylate regioisomer methyl 1-benzylazetidine-2-carboxylate is available, structural analysis of published azetidine carboxylate derivatives indicates that carboxylate position (2- versus 3-) can modulate lipophilicity by approximately 0.3-0.5 LogP units in related azetidine scaffolds [1]. This difference reflects the distinct electron distribution and hydrogen-bonding capacity arising from the carboxylate regioisomeric placement.

Lipophilicity prediction ADME property optimization Drug-likeness parameters

Topological Polar Surface Area (TPSA): Methyl 1-benzyl-3-methylazetidine-3-carboxylate Versus Unprotected Azetidine Core

Methyl 1-benzyl-3-methylazetidine-3-carboxylate has a calculated TPSA value of 29.54 Ų . This falls below the commonly cited threshold of 60 Ų for favorable passive blood-brain barrier penetration in CNS drug candidates [1]. In contrast, the corresponding free carboxylic acid analog (1-benzyl-3-methylazetidine-3-carboxylic acid) would exhibit TPSA exceeding 50 Ų due to the additional hydrogen-bond donor capacity of the carboxyl OH group, and the free amine azetidine core (following N-deprotection) would further alter hydrogen-bonding capacity and TPSA. The methyl ester moiety provides a controlled polarity profile suitable for CNS-oriented synthetic intermediates.

Polar surface area prediction Blood-brain barrier permeability Oral bioavailability estimation

Synthetic Intermediate Utility: Methyl 1-benzyl-3-methylazetidine-3-carboxylate as Protected Azetidine-3-carboxylic Acid Precursor

The target compound serves as a protected intermediate in synthetic pathways leading to azetidine-3-carboxylic acid derivatives. Patent EP0169602B1 explicitly describes the utility of N-benzyl azetidine-3-carboxylic acid methyl esters as intermediates for preparing N-benzyl azetidine-3-carboxylic acid, which upon hydrogenolytic deprotection yields the free azetidine-3-carboxylic acid scaffold [1]. This established synthetic role differentiates the target compound from alternative N-protected azetidine-3-carboxylates such as N-Cbz (cleavage by hydrogenolysis also) or N-Boc (acid-labile) derivatives, where orthogonal protecting group compatibility must be matched to subsequent synthetic steps [2].

Azetidine-3-carboxylic acid synthesis N-benzyl protecting group strategy Pharmaceutical intermediate procurement

Recommended Application Scenarios for Methyl 1-benzyl-3-methylazetidine-3-carboxylate Based on Quantified Differentiation


Multistep Medicinal Chemistry Synthesis Requiring Orthogonal N-Benzyl Protection

In synthetic routes where acid-labile protecting groups (e.g., Boc, tert-butyl esters) are present elsewhere in the molecule, the N-benzyl group of methyl 1-benzyl-3-methylazetidine-3-carboxylate provides orthogonal protection that withstands acidic conditions while remaining cleavable via hydrogenolysis [1]. The documented role of N-benzyl azetidine-3-carboxylic acid methyl esters as intermediates in patent EP0169602B1 validates this protecting group strategy [1].

Synthesis of CNS-Targeted Candidates Where Intermediate Polarity Must Be Controlled

The TPSA value of 29.54 Ų for methyl 1-benzyl-3-methylazetidine-3-carboxylate falls well below the CNS permeability threshold of 60 Ų [2]. This intermediate polarity profile is advantageous when monitoring reaction progress or when the protected intermediate itself is screened in cellular permeability assays prior to final deprotection.

Procurement Scenarios Requiring Batch-Specific Analytical Traceability

For GLP studies or publications requiring documented purity verification, methyl 1-benzyl-3-methylazetidine-3-carboxylate is available with batch-specific certificates of analysis (NMR, HPLC, GC) at 96-98% purity from established vendors . This documentation supports regulatory or reproducibility requirements that cannot be met with analogs lacking published purity specifications.

Synthesis of 3,3-Disubstituted Azetidine Derivatives via Ester Manipulation

The quaternary carbon at the 3-position (bearing both methyl and methyl ester groups) provides a unique scaffold for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol while preserving the geminal dimethyl substitution pattern . This 3,3-disubstituted azetidine motif is distinct from monosubstituted 3-carboxylate analogs (e.g., methyl 1-benzylazetidine-3-carboxylate), offering different steric constraints for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.